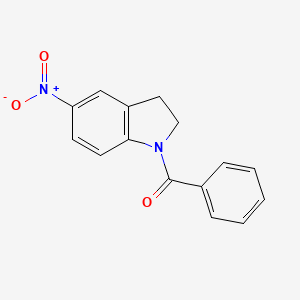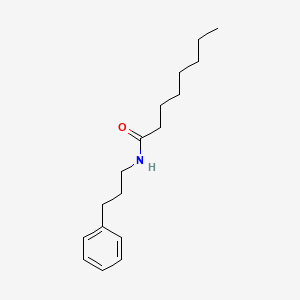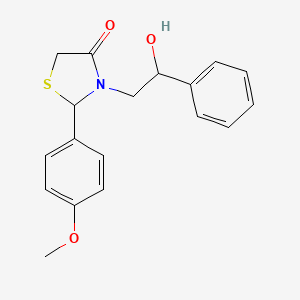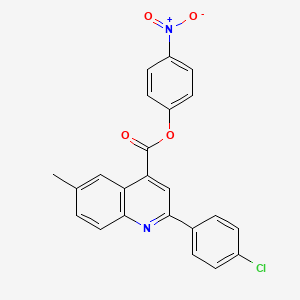![molecular formula C26H34O7 B15150496 2,2'-[(3,4,5-Trimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B15150496.png)
2,2'-[(3,4,5-Trimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is a complex organic compound with a molecular formula of C26H34O5 This compound is characterized by its unique structure, which includes two cyclohexane rings and a trimethoxyphenyl group
Méthodes De Préparation
The synthesis of 2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE typically involves the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with a substituted benzaldehyde under basic conditions. The reaction is usually carried out in ethanol with an alkali catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups on the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Applications De Recherche Scientifique
2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and interact with cellular receptors. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE include:
- 2,2-Dimethylcyclohexane-1,3-dione
- 2,5-Dimethylcyclohexane-1,3-dione
- 2-Benzoyl-5,5-dimethylcyclohexane-1,3-dione These compounds share similar structural features but differ in their substituents and specific chemical properties. The uniqueness of 2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE lies in its combination of cyclohexane rings and a trimethoxyphenyl group, which imparts distinct chemical and biological activities .
Propriétés
Formule moléculaire |
C26H34O7 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(3,4,5-trimethoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C26H34O7/c1-25(2)10-15(27)22(16(28)11-25)21(23-17(29)12-26(3,4)13-18(23)30)14-8-19(31-5)24(33-7)20(9-14)32-6/h8-9,21-23H,10-13H2,1-7H3 |
Clé InChI |
VUXNHPJFTFMXJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-oxo-1-phenylpropan-2-yl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150416.png)
![2-Oxo-2-phenylethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15150417.png)

![N-{[(4-fluorobenzyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B15150436.png)
![5-[2-[1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15150442.png)
![propan-2-yl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15150448.png)
![N-(3-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)-2,4-dichlorobenzamide](/img/structure/B15150450.png)


![N-(3-chlorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B15150473.png)
![2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B15150478.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B15150486.png)

